molecular formula C18H15FN2O2S2 B2944697 N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)cyclopropanesulfonamide CAS No. 1705983-42-1

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)cyclopropanesulfonamide

Cat. No.: B2944697
CAS No.: 1705983-42-1
M. Wt: 374.45
InChI Key: MKPLEUUKORXDBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)cyclopropanesulfonamide is a sulfonamide derivative featuring a thiazole core substituted with a 2-fluorophenyl group and a cyclopropane ring. This compound’s structural complexity makes it a candidate for pharmacological exploration, particularly in targeting enzymes or receptors sensitive to sulfonamide-based inhibitors.

Properties

IUPAC Name

N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2S2/c19-15-7-3-1-5-13(15)18-20-17(11-24-18)14-6-2-4-8-16(14)21-25(22,23)12-9-10-12/h1-8,11-12,21H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPLEUUKORXDBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NC2=CC=CC=C2C3=CSC(=N3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)cyclopropanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropanesulfonamide core linked to a thiazole ring and a fluorophenyl group. Its molecular structure can be represented as follows:

  • Chemical Formula : C15_{15}H14_{14}F N3_{3}S
  • Molecular Weight : 293.35 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The thiazole moiety is known for influencing various biochemical pathways, particularly in cancer cell lines.

  • Inhibition of Protein Kinases : Preliminary studies suggest that the compound may inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. For instance, thiazole derivatives have shown the ability to inhibit CDK9-mediated RNA polymerase II transcription, leading to reduced expression of anti-apoptotic proteins such as Mcl-1 .
  • Antimicrobial Activity : The presence of the fluorophenyl group enhances the compound's antimicrobial properties, making it a candidate for treating infections caused by resistant strains.
  • Anti-inflammatory Effects : Thiazole derivatives are also known for their anti-inflammatory activities, potentially through modulation of inflammatory cytokines and pathways .

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50_{50} values observed in different studies:

Cell LineIC50_{50} (µM)Reference
A-4311.61 ± 1.92
Jurkat (Bcl-2+)< 0.5
HeLa0.80

Trypanocidal Activity

In addition to its anticancer properties, the compound has shown trypanocidal activity, with IC50_{50} values indicating effectiveness against Trypanosoma brucei:

  • Compound 1a : IC50_{50} = 0.42 µM
  • Compound 2a : IC50_{50} = 0.80 µM .

These findings suggest that the compound may be a promising candidate for further development in treating trypanosomiasis.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good metabolic stability due to the presence of fluorine, which enhances bioavailability and reduces metabolic degradation. Factors affecting its pharmacokinetics include:

  • Absorption : Rapid absorption is expected due to its lipophilic nature.
  • Distribution : The compound is likely to distribute widely in tissues owing to its structural characteristics.
  • Metabolism : Metabolized primarily in the liver, with potential pathways involving cytochrome P450 enzymes.
  • Excretion : Predominantly through renal pathways.

Study on Anticancer Activity

A recent study focused on evaluating the anticancer activity of thiazole derivatives, including our compound of interest. The results indicated that modifications to the thiazole ring significantly influenced cytotoxicity, with certain derivatives exhibiting enhanced activity against breast cancer cell lines .

Study on Antimicrobial Effects

Another investigation assessed the antimicrobial properties of various thiazole derivatives, revealing that compounds similar to this compound displayed potent activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.

Comparison with Similar Compounds

Thiazole vs. Triazole Derivatives

Compounds in contain 1,2,4-triazole-3-thione cores (e.g., [7–9]), which differ from the thiazole in the target compound. Triazoles exhibit tautomerism (thiol-thione equilibrium), confirmed by IR spectra lacking νS-H (~2500–2600 cm⁻¹) but showing νC=S (1247–1255 cm⁻¹) and νNH (3278–3414 cm⁻¹) .

Thiazole vs. Pyrimidine Derivatives

describes a pyrimidine-based sulfonamide (compound 1) with a fluorophenyl group.

Substituent Effects

Fluorophenyl Groups

The target compound’s 2-fluorophenyl group is analogous to the 2,4-difluorophenyl substituents in ’s triazoles ([7–9]). Fluorine’s electron-withdrawing effects enhance metabolic stability and membrane permeability across analogs .

Sulfonamide vs. Urea/Piperazine Moieties

highlights ethyl esters with urea linkages (e.g., 10d–10f) and piperazine rings. Urea groups enable strong hydrogen bonding, while piperazine improves solubility.

IR and NMR Profiles

  • Target Compound : Expected νC=S (thiazole) ~1250 cm⁻¹ and sulfonamide νSO₂ ~1350–1150 cm⁻¹ (based on analogs).
  • Triazoles ([7–9]) : Absence of C=O (1663–1682 cm⁻¹) confirms cyclization from hydrazinecarbothioamides .
  • Pyrimidine Derivative (1) : Features formyl (νC=O ~1700 cm⁻¹) and isopropyl groups, absent in the target .

Data Tables

Table 1: Structural and Spectral Comparison

Compound Core Structure Key Substituents IR Features (cm⁻¹) Molecular Weight (g/mol)
Target Compound Thiazole 2-fluorophenyl, cyclopropane νC=S ~1250, νSO₂ ~1350–1150 ~380 (estimated)
Triazoles ([7–9]) 1,2,4-Triazole-3-thione 2,4-difluorophenyl, X-phenylsulfonyl νC=S 1247–1255, νNH 3278–3414 450–500
Ethyl Esters ([10d–10f]) Thiazole-piperazine Trifluoromethyl/chlorophenyl urea νC=O (urea) ~1650–1700 514–548
Pyrimidine Derivative (1) Pyrimidine 4-fluorophenyl, formyl νC=O (formyl) ~1700 ~350 (estimated)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.